molecular formula C21H14F6S B12601050 Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- CAS No. 650605-22-4

Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-

Cat. No.: B12601050
CAS No.: 650605-22-4
M. Wt: 412.4 g/mol
InChI Key: WHKOXABRJMPVCB-UHFFFAOYSA-N
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Description

Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with phenyl, phenylthio, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the phenylthio group to a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    Benzene, 1-methyl-2-(phenylthio)-: Similar structure but lacks the trifluoromethyl groups.

    Benzene, 1-methyl-4-(phenylmethyl)-: Contains a phenylmethyl group instead of phenylthio and trifluoromethyl groups.

Uniqueness: The presence of trifluoromethyl groups in Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without these groups.

Properties

CAS No.

650605-22-4

Molecular Formula

C21H14F6S

Molecular Weight

412.4 g/mol

IUPAC Name

1-[phenyl(phenylsulfanyl)methyl]-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C21H14F6S/c22-20(23,24)16-11-15(12-17(13-16)21(25,26)27)19(14-7-3-1-4-8-14)28-18-9-5-2-6-10-18/h1-13,19H

InChI Key

WHKOXABRJMPVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC3=CC=CC=C3

Origin of Product

United States

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